Cas no 21516-07-4 (2,3-Dihydrobenzogquinolin-4(1H)-one)
2,3-Dihydrobenzogquinolin-4(1H)-one Chemical and Physical Properties
Names and Identifiers
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- 2,3-Dihydrobenzo[g]quinolin-4(1H)-one
- 2,3-dihydro-1H-benzo[g]quinolin-4-one
- CHEMBRDG-BB 5175572
- 4-Oxo-1,2,3,4-tetrahydro-benzo<g>chinolin
- 2,3-Dihydrobenzogquinolin-4(1H)-one
-
- Inchi: InChI=1S/C13H11NO/c15-13-5-6-14-12-8-10-4-2-1-3-9(10)7-11(12)13/h1-4,7-8,14H,5-6H2
- InChI Key: AIBRSQPCCIXKIF-UHFFFAOYSA-N
- SMILES: C1=CC2=CC3=C(C=C2C=C1)NCCC3=O
Computed Properties
- Exact Mass: 197.08400
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
Experimental Properties
- PSA: 29.10000
- LogP: 2.97610
2,3-Dihydrobenzogquinolin-4(1H)-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,3-Dihydrobenzogquinolin-4(1H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B428858-50mg |
2,3-Dihydrobenzo[g]quinolin-4(1H)-one |
21516-07-4 | 50mg |
$ 224.00 | 2023-04-18 | ||
| TRC | B428858-250mg |
2,3-Dihydrobenzo[g]quinolin-4(1H)-one |
21516-07-4 | 250mg |
$ 994.00 | 2023-04-18 | ||
| TRC | B428858-500mg |
2,3-Dihydrobenzo[g]quinolin-4(1H)-one |
21516-07-4 | 500mg |
$ 1800.00 | 2023-09-08 | ||
| Ambeed | A522045-250mg |
2,3-Dihydrobenzo[g]quinolin-4(1H)-one |
21516-07-4 | 95+% | 250mg |
$112.0 | 2024-07-28 |
2,3-Dihydrobenzogquinolin-4(1H)-one Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 2,3-Dihydrobenzogquinolin-4(1H)-one
2,3-Dihydrobenzogquinolin-4(1H)-one (CAS No. 21516-07-4): A Comprehensive Overview
2,3-Dihydrobenzogquinolin-4(1H)-one (CAS No. 21516-07-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 2,3-dihydrobenzo[g]quinolin-4(1H)-one, is characterized by its unique structural features and potential biological activities. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.
The molecular formula of 2,3-dihydrobenzogquinolin-4(1H)-one is C13H9NO2, and its molecular weight is 207.21 g/mol. The compound is a white to off-white crystalline solid with a melting point of approximately 250-255°C. Its solubility in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) makes it suitable for various chemical and biological applications.
The synthesis of 2,3-dihydrobenzogquinolin-4(1H)-one has been extensively studied and can be achieved through several routes. One common method involves the condensation of 2-hydroxybenzaldehyde with an appropriate amine followed by cyclization and oxidation steps. Another approach involves the reaction of 2-hydroxybenzonitrile with an amine in the presence of a suitable catalyst. These synthetic methods have been optimized to improve yield and purity, making the compound more accessible for research purposes.
In terms of biological activities, 2,3-dihydrobenzogquinolin-4(1H)-one has shown promising potential in various therapeutic areas. Recent studies have demonstrated its anti-inflammatory properties, which are attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, the compound has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models.
A notable area of research focuses on the anticancer properties of 2,3-dihydrobenzogquinolin-4(1H)-one. Studies have shown that it can induce apoptosis in cancer cells through the modulation of key signaling pathways such as p53 and Bcl-2. This makes it a potential candidate for the development of novel anticancer agents. Furthermore, the compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of 2,3-dihydrobenzogquinolin-4(1H)-one have also been studied to understand its behavior in vivo. Research indicates that the compound has good oral bioavailability and a favorable pharmacokinetic profile, which supports its potential for further development as a therapeutic agent. However, more detailed studies are needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties.
In addition to its therapeutic potential, 2,3-dihydrobenzogquinolin-4(1H)-one has been explored for its use in materials science and chemical synthesis. Its unique electronic properties make it a valuable building block for the synthesis of more complex molecules with diverse applications in fields such as optoelectronics and catalysis.
The safety profile of 2,3-dihydrobenzogquinolin-4(1H)-one is an important consideration for its use in pharmaceuticals and other applications. Toxicity studies have shown that the compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in preclinical models. However, further safety evaluations are necessary to ensure its long-term safety in humans.
In conclusion, 2,3-dihydrobenzogquinolin-4(1H)-one (CAS No. 21516-07-4) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, highlighting its significance in the scientific community.
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